19-Hydroxyandrosta-1,4-diene-3,17-dione acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Hydroxyandrosta-1,4-diene-3,17-dione acetate is a synthetic steroid derivative that has garnered attention in scientific research and industrial applications. This compound is structurally related to androsta-1,4-diene-3,17-dione (ADD), a key intermediate in the synthesis of various anabolic and contraceptive hormones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxyandrosta-1,4-diene-3,17-dione acetate typically involves the chemical modification of ADD. The process may include steps such as hydroxylation, acetylation, and purification to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound often employs microbial biotransformation techniques. Microorganisms such as Gordonia neofelifaecis and Mycobacterium neoaurum are used to convert natural sterols like cholesterol into ADD, which is then further modified to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 19-Hydroxyandrosta-1,4-diene-3,17-dione acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.
Reduction: Reduction reactions may use agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation with reagents such as bromine or chlorine.
Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other chemical compounds.
Wissenschaftliche Forschungsanwendungen
19-Hydroxyandrosta-1,4-diene-3,17-dione acetate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex steroid molecules.
Biology: The compound is used to study steroid metabolism and its effects on biological systems.
Medicine: It is a precursor in the production of anabolic steroids and contraceptive hormones.
Industry: The compound is employed in the manufacturing of various pharmaceuticals and chemical products.
Wirkmechanismus
19-Hydroxyandrosta-1,4-dione-3,17-dione acetate is structurally similar to other steroid derivatives such as 11α-Hydroxyandrost-4-ene-3,17-dione and 9α-Hydroxyandrost-4-ene-3,17-dione. its unique hydroxylation pattern and acetate group confer distinct chemical properties and biological activities, making it a valuable compound in its own right.
Vergleich Mit ähnlichen Verbindungen
11α-Hydroxyandrost-4-ene-3,17-dione
9α-Hydroxyandrost-4-ene-3,17-dione
Androsta-1,4-diene-3,17-dione (ADD)
19-Norandrost-4-ene-3,17-dione
This comprehensive overview highlights the significance of 19-Hydroxyandrosta-1,4-diene-3,17-dione acetate in scientific research and industrial applications. Its unique properties and versatile applications make it a valuable compound in the field of steroid chemistry.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
CAS-Nummer |
95282-98-7 |
---|---|
Molekularformel |
C21H26O4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
[(8R,9S,10S,13S,14S)-13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl]methyl acetate |
InChI |
InChI=1S/C21H26O4/c1-13(22)25-12-21-10-7-15(23)11-14(21)3-4-16-17-5-6-19(24)20(17,2)9-8-18(16)21/h7,10-11,16-18H,3-6,8-9,12H2,1-2H3/t16-,17-,18-,20-,21+/m0/s1 |
InChI-Schlüssel |
GIIDQUWTIZQZGG-OAGDOXAWSA-N |
Isomerische SMILES |
CC(=O)OC[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
Kanonische SMILES |
CC(=O)OCC12C=CC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.